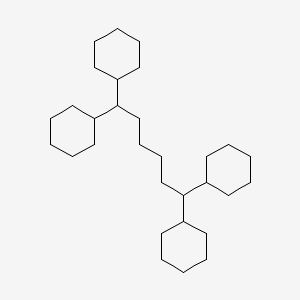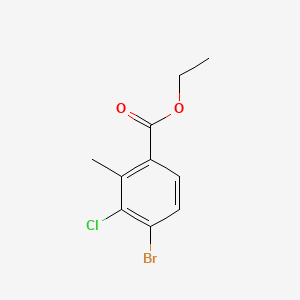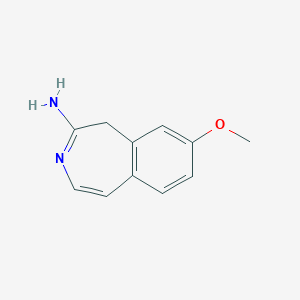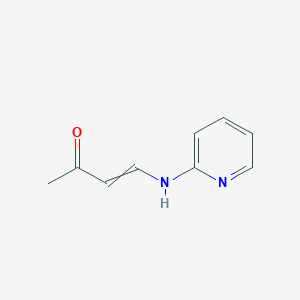
Cyclohexane, 1,1',1'',1'''-(1,6-hexanediylidene)tetrakis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane, 1,1’,1’‘,1’‘’-(1,6-hexanediylidene)tetrakis- is a complex organic compound with the molecular formula C30H54 and a molecular weight of 414.7498 . . This compound is characterized by its unique structure, which includes four cyclohexane rings connected by a hexanediylidene bridge.
Méthodes De Préparation
The synthesis of Cyclohexane, 1,1’,1’‘,1’‘’-(1,6-hexanediylidene)tetrakis- involves multiple steps. One common method includes the reaction of cyclohexane with hexanediylidene under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Cyclohexane, 1,1’,1’‘,1’‘’-(1,6-hexanediylidene)tetrakis- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of cyclohexanone derivatives, while reduction may yield cyclohexanol derivatives.
Applications De Recherche Scientifique
Cyclohexane, 1,1’,1’‘,1’‘’-(1,6-hexanediylidene)tetrakis- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be used in studies involving the interaction of organic compounds with biological systems. In medicine, it could be explored for its potential therapeutic properties. Additionally, in the industry, it may be used in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of Cyclohexane, 1,1’,1’‘,1’‘’-(1,6-hexanediylidene)tetrakis- involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Cyclohexane, 1,1’,1’‘,1’‘’-(1,6-hexanediylidene)tetrakis- can be compared with other similar compounds such as 1,1,6,6-Tetracyclohexylhexane . While both compounds share a similar structural framework, Cyclohexane, 1,1’,1’‘,1’‘’-(1,6-hexanediylidene)tetrakis- is unique due to its specific arrangement of cyclohexane rings and the hexanediylidene bridge. This unique structure may impart different chemical and physical properties, making it distinct from other related compounds.
Propriétés
Numéro CAS |
55281-91-9 |
|---|---|
Formule moléculaire |
C30H54 |
Poids moléculaire |
414.7 g/mol |
Nom IUPAC |
1,6,6-tricyclohexylhexylcyclohexane |
InChI |
InChI=1S/C30H54/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h25-30H,1-24H2 |
Clé InChI |
VSAQRYVOTNSXBL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(CCCCC(C2CCCCC2)C3CCCCC3)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Butanoic acid, 2-[2-(2-nitrophenyl)hydrazinylidene]-3-oxo-, ethyl ester](/img/structure/B13932859.png)

![[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B13932877.png)
![5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone](/img/structure/B13932882.png)
![Benzo[f][1,7]naphthyridine, 4,6-dioxide](/img/structure/B13932890.png)







